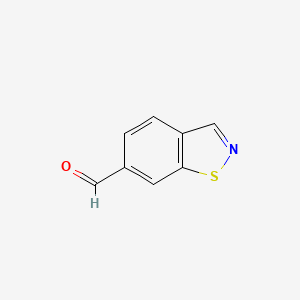

1,2-benzothiazole-6-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

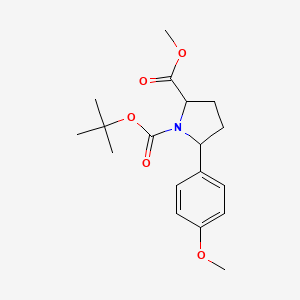

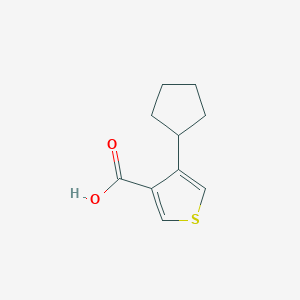

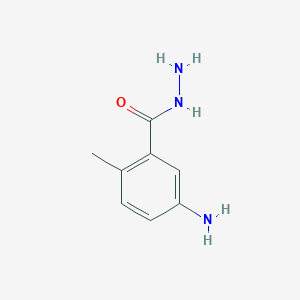

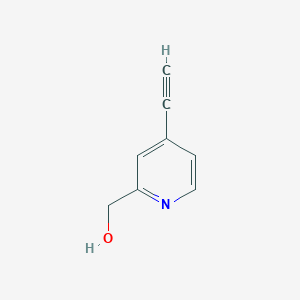

1,2-Benzothiazole-6-carbaldehyde is a heterocyclic compound with a benzene ring and a thiazole ring . It is also known as Benzo[d]thiazole-6-carbaldehyde . Its molecular formula is C8H5NOS and it has a molecular weight of 163.2 .

Synthesis Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of benzothiazole compounds involves a benzene ring fused to a thiazole ring .Chemical Reactions Analysis

The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . The reaction conditions and yields for the synthesis of benzothiazole derivatives have been reported .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 163.2 .Mécanisme D'action

Target of Action

Benzo[d]isothiazole-6-carbaldehyde, also known as 1,2-benzothiazole-6-carbaldehyde, is a compound that has been found to interact with multiple biological targets. For instance, benzo[d]isothiazole-based compounds have been reported as potent inhibitors of the sodium glucose co-transporter 2 (SGLT2) and can be used in treating type 2 diabetes . They have also been reported as highly potent and selective positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 4 (mGlu4), showing promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

The mode of action of benzo[d]isothiazole-6-carbaldehyde involves its interaction with these targets. For instance, as a PAM of mGlu4, it enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain . This modulation of receptor activity can influence various downstream effects, potentially offering therapeutic benefits in conditions like Parkinson’s disease .

Biochemical Pathways

The biochemical pathways affected by benzo[d]isothiazole-6-carbaldehyde are primarily those associated with its targets. For example, by inhibiting SGLT2, it can affect glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels . By acting as a PAM for mGlu4, it can modulate glutamatergic neurotransmission, which is implicated in numerous neurological conditions .

Result of Action

The molecular and cellular effects of benzo[d]isothiazole-6-carbaldehyde’s action depend on its specific targets. For instance, inhibition of SGLT2 can lead to decreased blood glucose levels, potentially offering therapeutic benefits for type 2 diabetes . Modulation of mGlu4 activity can influence glutamatergic neurotransmission, potentially affecting various neurological processes .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1,2-benzothiazole-6-carbaldehyde in laboratory experiments include its low cost and ease of synthesis. Additionally, it is a highly reactive compound, which makes it an ideal starting material for the synthesis of a variety of other compounds. The main limitation of using this compound in laboratory experiments is its instability, which can lead to the formation of by-products.

Orientations Futures

For research on 1,2-benzothiazole-6-carbaldehyde include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of drugs, pesticides, and other heterocyclic compounds. Additionally, further research is needed to better understand the mechanism of action of this compound and to develop more efficient and cost-effective synthesis methods. Other future directions include the development of new methods for the detection and quantification of this compound and further exploration of its potential applications in the agrochemical and pharmaceutical industries.

Méthodes De Synthèse

1,2-benzothiazole-6-carbaldehyde can be synthesized by a variety of methods, including the Claisen-Schmidt condensation, the Vilsmeier-Haack reaction, and the Beckmann rearrangement. The Claisen-Schmidt condensation is the most commonly used method for the synthesis of this compound. This method involves the reaction of an aldehyde and an aromatic amine in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields an α-amino acid, which is then oxidized to give this compound.

Applications De Recherche Scientifique

1,2-benzothiazole-6-carbaldehyde is used in a variety of scientific research applications, including the synthesis of drugs, pesticides, dyes, and other heterocyclic compounds. It is also used in the synthesis of benzothiazole derivatives, which are used in the treatment of a variety of diseases, including cancer, diabetes, and Alzheimer’s disease. In addition, this compound is used in the synthesis of a variety of other heterocyclic compounds, such as thiazoles, pyrimidines, and pyrazoles.

Safety and Hazards

Propriétés

IUPAC Name |

1,2-benzothiazole-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NOS/c10-5-6-1-2-7-4-9-11-8(7)3-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDDRYSQZCVKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)SN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-azaspiro[4.4]nonane-1,3,6-trione](/img/structure/B6617842.png)

![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)